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N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

α-glucosidase inhibition α-amylase inhibition postprandial hyperglycemia

Researchers often struggle to source compounds with experimentally untested but computationally validated polypharmacology for assay setup. This specific thiophenyl chromene carboxamide (ZINC02789441) is the exact scaffold predicted to dually inhibit α-glucosidase and α-amylase, enabling direct experimental validation of a published docking hypothesis. - Testable dual-inhibitor profile predicted with binding energies of -9.2 and -8.7 kcal/mol against target enzymes. - Serves as a critical selectivity control compound against the MAO-B inhibitor chromone-3-carboxamide series. - Provides a structurally validated starting point for medicinal chemistry teams exploring alternatives to acarbose.

Molecular Formula C20H12ClNO3S
Molecular Weight 381.83
CAS No. 900899-74-3
Cat. No. B2439384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
CAS900899-74-3
Molecular FormulaC20H12ClNO3S
Molecular Weight381.83
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H12ClNO3S/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-8-15(14)25-20(17)22-19(24)16-9-4-10-26-16/h1-11H,(H,22,24)
InChIKeyMRCFXGOADSRNJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacophore Classification


N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide (CAS 900899-74-3) is a synthetic chromenone derivative featuring a 3-(3-chlorophenyl) substituent and a thiophene-2-carboxamide moiety at the 2-position [1]. This compound corresponds to ZINC02789441, a computationally identified thiophenyl chromene carboxamide scaffold proposed as a potential dual inhibitor of α-glucosidase and α-amylase [1]. It is distinct from the simpler chromone-3-carboxamide series (e.g., MAO-B inhibitors) and from 2-aminothiophene analogs, possessing a unique combination of a chromen-4-one core, a meta-chlorophenyl ring, and a thiophene carboxamide that dictates its pharmacophore geometry [1].

Workflow Dual α-glucosidase/α-amylase pharmacophore screening
Selection Chromenone-thiophene carboxamide scaffold with predicted dual-target engagement
Use Context In vitro validation of computationally predicted dual inhibition

Why Generic Substitution Fails Without Pharmacophore Verification


In-class substitution within the chromen-2-yl thiophene-2-carboxamide family is not straightforward. The 3-(3-chlorophenyl) substitution pattern in this compound confers a specific molecular shape and electrostatic profile that is distinct from the 3-(4-methoxyphenyl), 3-(4-fluorophenyl), or 6-chloro-3-phenyl analogs commonly listed by vendors [1]. In the dual α-glucosidase/α-amylase pharmacophore model, ZINC02789441 (this compound) was selected from over 80 coumarin derivatives because its thiophenyl chromene carboxamide scaffold achieved a binding pose that simultaneously accommodated both enzyme active sites, a feature not shared by the triazino indol thio phenylacetamide or chromenyl thiazole scaffolds identified in the same screen [1]. Substituting a regioisomer or a close analog without verifying the dual-inhibitor pharmacophore would risk losing the predicted polypharmacology that is the primary scientific rationale for procuring this specific compound.

Regioisomer mismatch
3-carboxamide isomers target MAO-B, not carbohydrate enzymes; target profile shifts completely.
Scaffold substitution
Chromenyl thiazole or triazino indol scaffolds may not reproduce dual-enzyme pharmacophore complementarity.
Close analog risk
3-(4-methoxyphenyl) or 6-chloro analogs may not preserve the predicted dual-inhibitor binding pose.

Procurement-Focused Evidence Guide


Dual Enzyme Pharmacophore Fit vs. Acarbose

In a ligand-based pharmacophore screen of 80 coumarin derivatives, ZINC02789441 (N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide) was identified as one of only four compounds that satisfied the dual-inhibitor pharmacophore hypothesis for α-glucosidase and α-amylase [1]. The thiophenyl chromene carboxamide scaffold of ZINC02789441 differs from ZINC40949448 (a different conformation of the same scaffold), ZINC09781623 (chromenyl thiazole scaffold), and ZINC13496808 (triazino indol thio phenylacetamide scaffold) [1]. Although quantitative IC50 values are not reported in the primary study, the in silico binding energy (ΔG) for ZINC02789441 was computed as −9.2 kcal/mol against α-glucosidase and −8.7 kcal/mol against α-amylase, compared to −8.5 and −7.9 kcal/mol for the reference inhibitor acarbose in the same docking protocol [1]. This represents a predicted 8% and 10% improvement in binding energy over the clinical comparator.

Dual-target binding energy
Reported
ZINC02789441
α-glu −9.2
α-amy −8.7
Acarbose
α-glu −8.5
α-amy −7.9
Supports dual-enzyme pharmacophore hypothesis testing
In silico predicted ΔG (kcal/mol); experimental inhibition data unavailable
α-glucosidase inhibition α-amylase inhibition postprandial hyperglycemia molecular docking

Scaffold Selectivity in Virtual Screening

The pharmacophore-driven virtual screening that yielded ZINC02789441 also identified three other scaffold classes from the ZINC database [1]. The thiophenyl chromene carboxamide scaffold (ZINC02789441 and ZINC40949448) was prioritized because it displayed hydrogen-bond interactions with catalytic residues Asp214 and Asp349 of α-glucosidase, and simultaneously with Asp197 and Glu233 of α-amylase [1]. In contrast, the chromenyl thiazole scaffold (ZINC09781623) showed interaction with only one of the two enzymes in the docking validation [1]. The triazino indol thio phenylacetamide scaffold (ZINC13496808) was excluded from further analysis due to unfavorable torsional strain in the bound conformation [1]. This scaffold-level selectivity means that procuring a generic chromenyl thiazole or triazino indol derivative would not replicate the predicted dual-target engagement profile of ZINC02789441.

Scaffold pharmacophore screen
Class-level
4 H-bonds with catalytic residues across both enzymes; dual-binding complementarity
Directs selection to thiophenyl chromene carboxamide scaffold
Based on virtual screening (AutoDock Vina, LigandScout); experimental confirmation needed
scaffold hopping virtual screening dual inhibitor carbohydrate digestive enzymes

Regioisomeric Target Engagement Divergence

A structurally related but functionally distinct compound class is the chromone-3-carboxamide series, exemplified by N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (IC50 = 403 pM against MAO-B) [2]. In the chromone-3-carboxamides, the carboxamide group is directly attached at the 3-position of the chromone, whereas in this compound, the thiophene-2-carboxamide is linked through the 2-position, creating a fundamentally different vector of the amide pharmacophore [1][2]. This positional shift reorients the terminal aromatic ring by approximately 120° relative to the chromenone plane, as shown by the docked poses of ZINC02789441 [1]. The 3-carboxamide series engages the flavin adenine dinucleotide (FAD) cofactor of MAO-B, while the 2-thiophene carboxamide series is predicted to target carbohydrate-hydrolyzing enzymes, indicating divergent target engagement driven solely by the regioisomeric attachment point [1][2].

Regioisomer target divergence
Class-level
2-thiophene carboxamide
Predicted dual α-glucosidase/α-amylase
3-carboxamide regioisomer
Reported MAO-B inhibitor (IC50 403 pM)
Regioisomeric attachment point determines distinct target profiles
No cross-reactivity data; supports selectivity control studies
regioisomer comparison chromone-3-carboxamide MAO-B inhibition target selectivity

Binding Stability in Molecular Dynamics

Post-docking molecular dynamics (MD) simulations over 100 ns were performed for ZINC02789441 and acarbose complexed with α-amylase [1]. The root-mean-square deviation (RMSD) of the protein backbone in the ZINC02789441-bound complex stabilized at approximately 0.25 nm after 20 ns, compared to 0.35 nm for the acarbose-bound complex over the same trajectory window [1]. The ligand RMSD for ZINC02789441 remained below 0.2 nm throughout the simulation, whereas acarbose showed greater fluctuation (RMSD up to 0.4 nm) [1]. The radius of gyration (Rg) and solvent-accessible surface area (SASA) values were comparable between the two complexes, indicating that ZINC02789441 does not induce significant protein unfolding relative to the clinical standard [1]. These data suggest that ZINC02789441 maintains a more stable binding pose than acarbose under simulated physiological conditions.

MD binding stability
Reported
Protein RMSD ~0.25 nm (ZINC02789441) vs ~0.35 nm (acarbose)
Supports predicted binding pose stability under simulation
100-ns MD; does not predict in vitro target residence time
molecular dynamics simulation RMSD binding stability α-amylase

Validated Application Scenarios


In Vitro Dual Enzyme Inhibition Validation

This compound is most appropriately procured for in vitro enzyme inhibition assays designed to experimentally validate the computationally predicted dual-inhibitor profile against α-glucosidase and α-amylase. The docking and MD simulation data from the Molecules 2022 study provide a testable hypothesis: that ZINC02789441 inhibits both enzymes with potency exceeding that of acarbose [1]. Researchers should employ standard chromogenic substrate assays (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase; 2-chloro-4-nitrophenyl-α-D-maltotrioside for α-amylase) to generate head-to-head IC50 comparisons with clinical comparators.

Scaffold-Hopping for Dual-Target Lead Optimization

For medicinal chemistry teams pursuing dual α-glucosidase/α-amylase inhibitors as alternatives to acarbose, this compound serves as a structurally validated scaffold-hopping starting point. The thiophenyl chromene carboxamide core can be derivatized at the chlorophenyl ring or the thiophene moiety to explore structure-activity relationships. The availability of MD trajectory data (RMSD, Rg, SASA) provides baseline metrics against which newly synthesized analogs can be benchmarked for binding stability [1].

Selectivity Control for MAO-B Inhibitor Profiling

Because the regioisomeric chromone-3-carboxamide series (e.g., N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) is a well-established MAO-B inhibitor chemotype with picomolar potency, the 2-thiophene carboxamide regioisomer can serve as a selectivity control compound [2]. Testing this compound against MAO-B (and MAO-A) in fluorimetric or luminometric assays will confirm that the positional isomerism indeed redirects target engagement away from monoamine oxidases, validating the pharmacophore specificity of both chemotypes [1][2].

Computational Chemistry Benchmarking

The publicly available docking poses, MD trajectories, and pharmacophore models for ZINC02789441 can be used as a benchmark dataset for validating new computational chemistry workflows. The compound's predicted dual-inhibitor profile, binding energies (−9.2 and −8.7 kcal/mol), and stability metrics (RMSD <0.2 nm) provide a reference point for testing docking scoring functions, MD simulation protocols, or machine learning-based binding affinity predictors [1].

Application
Selection Property
Validation Focus
α-Glucosidase/α-amylase dual inhibition studies
Predicted dual-target pharmacophore profile
In vitro enzyme inhibition assay validation against reference inhibitors
Dual inhibitor lead optimization
Chromenone-thiophene carboxamide scaffold
SAR exploration; binding stability benchmarking against MD data
MAO-B selectivity control studies
Regioisomeric carboxamide attachment (2- vs 3-position)
Confirming target engagement divergence from MAO-B
Computational chemistry workflow validation
Publicly reported docking/MD dataset
Benchmarking predicted binding energies and stability metrics
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